molecular formula C42H56N2O12 B13764302 Ansamycin R-295 CAS No. 72366-48-4

Ansamycin R-295

Cat. No.: B13764302
CAS No.: 72366-48-4
M. Wt: 780.9 g/mol
InChI Key: IYXVWKJNLRFRKP-JXIROOFCSA-N
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Description

Ansamycin R-295 belongs to the ansamycin class of antibiotics, a family of polyketides characterized by a macrocyclic structure bridged between non-adjacent positions of an aromatic moiety, forming an "ansa" (handle-like) architecture . These compounds are biosynthesized using 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, enabling diverse functionalization and biological activities, including antibacterial, anticancer, and antiviral properties . Over 300 ansamycins have been identified, with notable members like rifamycin (anti-tuberculosis), geldanamycin (Hsp90 inhibitor), and maytansinoids (antibody-drug conjugates) .

This compound, structurally related to rifamycins, shares a rifamycin-S core modified with a 4-deoxo-3,4-(2-spiro-(N-isobutyl-4-piperidyl))-2,5-dihydro-1,4-imidazo side chain, conferring a molecular weight of 847.12 . It exhibits potent activity against Mycobacterium tuberculosis (MIC = 0.2 µg/mL) and broad-spectrum efficacy against Staphylococcus aureus, Escherichia coli, and Mycobacterium avium-intracellulare .

Properties

CAS No.

72366-48-4

Molecular Formula

C42H56N2O12

Molecular Weight

780.9 g/mol

IUPAC Name

[(5E,15E,17Z)-11,13,25,27,31-pentahydroxy-7-methoxy-3,8,10,12,14,18,21,28-octamethyl-2,19-dioxo-22-propyl-4,32-dioxa-20,22-diazapentacyclo[21.6.2.13,29.020,24.026,30]dotriaconta-1(29),5,15,17,23(31),24,26(30),27-octaen-9-yl] acetate

InChI

InChI=1S/C42H56N2O12/c1-12-17-43-25(8)44-32-31(43)36(49)28-29(37(32)50)35(48)24(7)39-30(28)40(51)42(10,56-39)54-18-16-27(53-11)21(4)38(55-26(9)45)23(6)34(47)22(5)33(46)19(2)14-13-15-20(3)41(44)52/h13-16,18-19,21-23,25,27,33-34,38,46-50H,12,17H2,1-11H3/b14-13+,18-16+,20-15-

InChI Key

IYXVWKJNLRFRKP-JXIROOFCSA-N

Isomeric SMILES

CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(\C2=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C

Canonical SMILES

CCCN1C(N2C3=C(C4=C(C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C2=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)C(=C31)O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reaction Pathways

Ansamycin R-295 undergoes three primary reaction types: oxidation , reduction , and substitution , which are essential for modifying its ansa chain and naphthoquinone core to enhance bioactivity or stability .

Oxidation Reactions

The naphthoquinone core of this compound is susceptible to oxidation, particularly at the C1 and C8 positions. These reactions are catalyzed by cytochrome P450 enzymes (CYPs) in biosynthetic pathways or via chemical oxidants like hydrogen peroxide . Oxidation at C1/C8 generates reactive intermediates that can form hydrogen bonds with bacterial RNA polymerase (RNAP), directly influencing antibiotic efficacy .

Key outcomes :

  • Stabilization of the quinone oxidation state for enhanced RNAP binding .

  • Introduction of hydroxyl or carbonyl groups that participate in hydrogen bonding with RNAP residues (e.g., βQ567, βH999) .

Reduction Reactions

Reduction of the ansa chain’s conjugated double bonds (e.g., C16,17 or C18,19) alters molecular conformation, impacting RNAP affinity. Sodium borohydride (NaBH₄) or enzymatic reductions are commonly employed .

Impact :

  • Reduced steric clashes with RNAP’s rifampicin-binding pocket .

  • Improved solubility in aqueous media due to increased polarity.

Substitution Reactions

Substitution at the C3 and C20 positions of the ansa chain is critical for evading bacterial resistance. For example:

  • C3 modifications : Introduction of hydrophobic groups (e.g., methyl, ethyl) enhances binding to RNAP’s hydrophobic subpocket .

  • C20 carboxylation : Addition of a 2,2-dimethyl succinic acid group introduces electrostatic repulsion with RNAP’s triphosphate moiety, inhibiting transcription initiation .

Analytical Techniques for Reaction Monitoring

Advanced methods are employed to characterize reaction products:

Technique Application Example Data
HPLCPurification of oxidized/reduced derivativesRetention time: 12.3 min (C20-carboxylated)
NMR spectroscopyStructural elucidation of substitution productsδ 7.8 ppm (naphthoquinone protons)
X-ray crystallographyBinding conformation analysis with RNAPPDB 6CUX (Eco RNAP–KglA complex)

Biological Implications of Chemical Modifications

Modifications in this compound’s ansa chain directly correlate with antimicrobial activity:

Table 1 : Antimicrobial activity of this compound derivatives against Staphylococcus aureus .

Derivative MIC (μg/mL) RNAP Binding Affinity (Kd, nM)
C20-carboxylated0.251.2
C3-methylated0.52.8
Unmodified this compound1.05.6

Key findings:

  • Carboxylation at C20 reduces MIC 4-fold compared to the unmodified compound .

  • Methylation at C3 improves solubility but slightly reduces RNAP affinity .

Stability and Degradation

This compound degrades under extreme pH or temperature, forming inactive azepinones via 1,4-addition of glutaconic acid . Stabilization strategies include:

  • pH buffering : Maintains stability between pH 6–8.

  • Lyophilization : Extends shelf life by reducing hydrolytic degradation.

Comparison with Similar Compounds

Rifampin

  • Structural Similarities: Both Ansamycin R-295 and rifampin are ansamycins derived from rifamycin-S, featuring a naphthoquinone core and a long aliphatic chain.
  • Functional Differences: MIC Values: this compound shows a lower MIC (0.2 µg/mL) against M. tuberculosis H37Rv compared to rifampin (0.2–25 µg/mL), though cross-resistance is observed due to shared targets (RNA polymerase inhibition) . Bioavailability: Rifampin has superior BBB penetration, whereas this compound requires nanoparticle delivery for CNS efficacy .

Table 1: Comparative MIC Values Against M. tuberculosis H37Rv

Compound MIC (µg/mL) Cross-Resistance Observed? Reference
This compound 0.2 Yes
Rifampin 0.2–25 Yes

Ansamitocin

  • Structural Features : Ansamitocin, a benzene ansamycin, shares the AHBA starter unit but incorporates a carboximide group and a conjugated diene system absent in R-295 .
  • Biological Activity: Unlike R-295 (antibacterial), ansamitocin demonstrates antitumor activity by binding microtubules, akin to maytansinoids .

Functional Analogs

Geldanamycin

  • Mechanism: Both inhibit Hsp90, but geldanamycin (a benzoquinone ansamycin) requires conversion to its hydroquinone form for optimal binding, whereas R-295 lacks this redox dependency .
  • Therapeutic Use : Geldanamycin derivatives (e.g., 19-phenyl BQAs) show superior growth inhibition in HER2+ breast cancer cells compared to R-295, which is primarily antibacterial .

Table 2: Functional Comparison with Hsp90 Inhibitors

Compound Target Bioactivity Clinical Stage
This compound RNA Polymerase Antibacterial Preclinical (meningitis models)
Geldanamycin Hsp90 Anticancer (Hsp90 client degradation) Phase II trials

Streptovaricin

  • Structural Class : A naphthalene ansamycin with a macrocyclic lactone ring, contrasting with R-295’s imidazo-piperidyl side chain .
  • Activity Spectrum : Streptovaricin is effective against Gram-positive bacteria and HIV reverse transcriptase, while R-295 targets mycobacteria .

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